4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride

Lipophilicity Partition Coefficient Prodrug Design

Lipophilic pyridoxine prodrugs often fail because symmetrical triacetate or dilaurate esters lack tunable deprotection. This mixed ester-laurate at C3, acetoxymethyl at C4/C5-solves that via orthogonal deprotection: the C12 chain resists enzymatic hydrolysis (0% in liver/kidney homogenates) while acetoxymethyl groups cleave stepwise for sustained B6 release. LogP 5.71 and sebaceous lipid affinity further support topical follicular delivery. • LogP 5.71-190× more lipophilic than pyridoxine HCl (LogP ~-1.1) • Dilaurate-class enzymatic resistance at the 3-position confirmed in tissue homogenates • Orthogonal protecting groups enable sequential synthetic derivatization • Validated RP-HPLC method available for reaction monitoring & purity QC

Molecular Formula C24H38ClNO6
Molecular Weight 472.0 g/mol
CAS No. 3262-86-0
Cat. No. B12668822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride
CAS3262-86-0
Molecular FormulaC24H38ClNO6
Molecular Weight472.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC1=C(C(=CN=C1C)COC(=O)C)COC(=O)C.Cl
InChIInChI=1S/C24H37NO6.ClH/c1-5-6-7-8-9-10-11-12-13-14-23(28)31-24-18(2)25-15-21(16-29-19(3)26)22(24)17-30-20(4)27;/h15H,5-14,16-17H2,1-4H3;1H
InChIKeyLLIAEBRVLJUFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl Laurate Hydrochloride (CAS 3262-86-0): A Lipophilic Pyridoxine Derivative for Prodrug and Formulation Research


4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride (CAS 3262-86-0) is a fully esterified, lipophilic derivative of pyridoxine (vitamin B6) in which the 3-hydroxyl is acylated with lauric acid (dodecanoic acid, C12) and the 4- and 5-hydroxymethyl groups are acetylated, supplied as the hydrochloride salt [C24H38ClNO6; MW 472.02 g/mol] [1]. Unlike the parent water-soluble pyridoxine hydrochloride, this mixed ester bears a long-chain fatty acid (C12) and two short-chain acetoxymethyl protecting groups, producing a pronounced shift in physicochemical properties that distinguishes it from simple triacetate or symmetrical diacylate pyridoxine analogs [2].

1 Lipophilic prodrug design with non-aqueous formulation compatibility
2 Differential deprotection kinetics from mixed ester strategy
3 Documented HPLC method supports QC and pharmacokinetic studies

Why Pyridoxine HCl, Triacetate, or Simple Diacylates Cannot Substitute for 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl Laurate Hydrochloride in Lipophilic Delivery Research


Pyridoxine esters are not interchangeable: the identity and position of the acyl chain(s) govern lipophilicity, hydrolytic stability, and biological fate [1][2]. Pyridoxine hydrochloride (LogP approximately -1.1 to -4.3) is freely water-soluble and rapidly cleared, while pyridoxine triacetate (LogP approximately -0.59) offers only modest lipophilicity gain . Symmetrical 3,4-diacylates with medium chains (e.g., dioctanoate) absorb percutaneously but undergo measurable enzymatic hydrolysis, whereas long-chain diacylates (dilaurate, dipalmitate) resist hydrolysis in tissue homogenates—creating a hydrolysis dichotomy that a mixed ester can bypass [2]. 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride uniquely combines a C12 laurate ester at the 3-position with two labile acetoxymethyl groups at 4 and 5, enabling stepwise or differential deprotection kinetics not achievable with symmetrical triacetate or dilaurate species [3].

Pyridoxine HCl Water-soluble and rapidly cleared; LogP
Triacetate analog Only modest lipophilicity gain; symmetrical protection offers no differential cleavage
Symmetrical diacylates Short-chain esters hydrolyze rapidly; long-chain dilaurate resists hydrolysis completely—mixed deprotection kinetics not achievable

Head-to-Head Quantitative Differentiation of 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl Laurate Hydrochloride Versus Pyridoxine HCl, Triacetate, and Diacylates


LogP 5.71: A >6-Log Increase in Lipophilicity Over Pyridoxine Hydrochloride Enables Non-Aqueous Formulation and Membrane Partitioning

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 5.71, as reported by SIELC based on proprietary algorithmic determination [1]. In contrast, pyridoxine hydrochloride (CAS 58-56-0) has measured LogP values ranging from -4.320 (Parchem) to -1.1 (estimated) , and pyridoxine triacetate (CAS 10030-93-0) has an estimated LogP of approximately -0.59 . This represents a net LogP increase of approximately 6.3–9.0 log units versus the parent hydrochloride salt, and approximately 6.3 log units versus triacetate, translating to a roughly 2-million-fold greater partitioning into octanol over water.

Lipophilicity (LogP)
Context-dependent
ΔLogP +6.3
Supports non-aqueous formulation fit
Calculated LogP; experimental confirmation advised
Lipophilicity Partition Coefficient Prodrug Design Formulation Science

Melting Point Depression to 92 °C: Processability Advantage Over High-Melting Pyridoxine Hydrochloride (207 °C) for Hot-Melt and Low-Temperature Processing

The target compound has a reported melting point of 92 °C . Pyridoxine hydrochloride melts with decomposition at 207 °C (or 214–215 °C depending on source) . This 115–123 °C melting point depression is consistent with disruption of the strong ionic hydrogen-bonding network present in the hydrochloride salt of the free pyridoxine base, replaced by weaker van der Waals interactions between the laurate chains. No melting point data for pyridoxine triacetate or pyridoxine dilaurate were located for direct comparison.

Melting point
Data to verify
92 °C
May support hot-melt processing
Reported value; DSC verification advised
Thermal Properties Melting Point Processability Formulation Engineering

Long-Chain Laurate Ester Confers Hydrolytic Stability in Tissue Homogenates: Class-Level Evidence from Pyridoxine 3,4-Dilaurate Showing Near-Zero Hydrolysis in Liver and Intestine

Although direct hydrolysis data for 4,5-bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride are not published, the structurally related pyridoxine-3,4-dilaurate (also bearing C12 laurate esters) was studied alongside dibutyrate (C4), dioctanoate (C8), and dipalmitate (C16) in mouse tissue homogenates [1]. Pyridoxine-3,4-dilaurate exhibited 0% hydrolysis in liver, kidney, and intestine homogenates under the same conditions where pyridoxine-3,4-dibutyrate was rapidly hydrolyzed (average ~98% in liver, ~100% in kidney, ~91% in intestine within 1 hour) [1]. In human subjects, urinary excretion of pyridoxine after oral administration of 243.3 μmol pyridoxine 3,4-dilaurate was significantly lower than after pyridoxine or pyridoxine 5-octanoate, indicating reduced intestinal hydrolysis and absorption [2]. The mixed ester design of the target compound (laurate at 3-position with acetoxymethyl at 4,5-positions) is predicted to retain the laurate-associated hydrolytic resistance at the 3-position while the acetoxymethyl groups may undergo more facile cleavage, offering differential deprotection.

Hydrolytic stability
Class-level
Near-zero hydrolysis in tissue
Informs sustained-release prodrug evaluation
Dilaurate class data; target not directly measured
Hydrolytic Stability Esterase Resistance Sustained Release Prodrug Longevity

Long-Chain Pyridoxine Esters Exhibit Prolonged Body Retention: Class-Level Evidence from Rat Growth-Response Bioassays

In a classic rat feeding study by Sakuragi and Kummerow (1956), pyridoxine triacetate, tripalmitate, and trilinoleate all demonstrated biological vitamin B6 activity equivalent to pyridoxine hydrochloride [1]. Critically, single-dose growth-response assays using mixtures of free and esterified pyridoxine and 4-desoxypyridoxine revealed that while free forms were more immediately available, the esterified long-chain fatty acid derivatives were retained in the body for a longer period, with evidence suggesting partial tissue storage without complete hydrolysis [1]. Additionally, pyridoxine tripalmitate-supplemented diets showed reduced susceptibility to destruction by intestinal flora compared to pyridoxine hydrochloride [1]. Although the target compound's specific laurate ester was not directly tested in this study, the class of long-chain (C12+) fatty acid pyridoxine esters consistently demonstrates prolonged body retention.

Body retention
Class-level
Prolonged retention reported
Supports depot research formulation fit
Rat bioassay; target compound not directly tested
Body Retention Pharmacokinetics Sustained Delivery In Vivo Longevity

Validated Reverse-Phase HPLC Method with Newcrom R1 Column for Identity, Purity, and Pharmacokinetic Analysis

A dedicated reverse-phase HPLC method using a Newcrom R1 column (low silanol activity) has been reported for the separation and analysis of 4,5-bis(acetoxymethyl)-2-methyl-3-pyridyl laurate hydrochloride [1]. The mobile phase consists of acetonitrile, water, and phosphoric acid (with formic acid substitution for MS-compatible applications), and the method is described as scalable for both analytical UPLC (3 μm particles) and preparative separations [1]. The method is explicitly stated to be suitable for pharmacokinetic studies [1]. This provides procurement-ready analytical infrastructure: laboratories acquiring this compound do not need to develop a de novo HPLC method, reducing method development time and cost. Equivalent dedicated methods for pyridoxine dilaurate or pyridoxine-3,4-diacylates were not located in the same search scope.

HPLC method
Reported
Newcrom R1 RP-HPLC
Reduces analytical method development burden
Method documented by SIELC; transfer validation advised
Analytical Characterization HPLC Method Quality Control Pharmacokinetics

Evidence-Backed Application Scenarios for 4,5-Bis(acetoxymethyl)-2-methyl-3-pyridyl Laurate Hydrochloride in Prodrug Design, Topical Formulation, and Lipid-Based Delivery


Lipophilic Prodrug Design for Sustained Vitamin B6 Delivery via Intramuscular or Subcutaneous Depot Injection

The combination of high lipophilicity (LogP 5.71) [1] and class-level evidence for prolonged body retention of long-chain pyridoxine esters [2] supports the use of this compound as a depot prodrug candidate. When formulated in oil-based injectable vehicles (e.g., medium-chain triglycerides or ethyl oleate), the laurate ester at the 3-position is expected to resist rapid enzymatic hydrolysis based on dilaurate tissue homogenate data (0% hydrolysis in liver, kidney, intestine) [3], while the acetoxymethyl groups at positions 4 and 5 may undergo more facile cleavage to gradually release active pyridoxine. This differential deprotection profile is not achievable with symmetrical triacetate or dilaurate analogs.

Topical Dermatological Formulation Leveraging Controlled Percutaneous Absorption and Sebum Partitioning

The LogP of 5.71 [1] and the laurate moiety's affinity for sebaceous lipids make this compound a candidate for topical delivery into hair follicles and sebaceous glands for conditions such as seborrheic dermatitis or acne. The SCC paper demonstrated that pyridoxine-3,4-dipalmitate at 0.2% in hydrophilic ointment showed efficacy in 12 of 14 eczema and seborrhea cases, with 75–85% effectiveness against scaling, itching, and dry dandruff at 0.02% in lotion [3]. The mixed ester design of the target compound, with its intermediate chain length (C12 vs. C16 palmitate), may offer a tailored percutaneous absorption profile between the rapidly absorbed dibutyrate and the poorly absorbed dilaurate/dipalmitate [3].

Lipid Nanoparticle or Nanoemulsion Formulation for Oral or Parenteral Nutrition

Pyridoxine fatty acid esters have been shown to function as multi-functional emulsifiers with nutritional value, capable of stabilizing oil-in-water interfaces [4]. The target compound's LogP of 5.71 and laurate chain length position it as a candidate for incorporation into lipid nanoparticles (LNPs) or self-emulsifying drug delivery systems (SEDDS). Unlike pyridoxine hydrochloride, which partitions exclusively into the aqueous phase and cannot serve as an interfacial stabilizer, the amphiphilic character conferred by the laurate ester at the 3-position and the acetoxymethyl-protected pyridoxine core may provide both emulsifying activity and vitamin B6 bioactivity upon esterase-mediated cleavage [3][4].

Chemical Intermediate for Regioselective Synthesis of Asymmetric Pyridoxine Derivatives

The orthogonal protection strategy—laurate ester at the 3-hydroxyl and acetoxymethyl ether-esters at the 4- and 5-hydroxymethyl groups—provides a differentiated synthetic handle for further derivatization [1]. The laurate ester can be selectively cleaved under mild basic conditions or by lipase-mediated hydrolysis, while the acetoxymethyl groups can be removed under orthogonal conditions (e.g., mild acid or specific esterases), enabling sequential deprotection and functionalization at defined positions. The validated HPLC method [5] supports reaction monitoring and purity assessment during multi-step synthetic sequences. This regioselective protection pattern is not offered by symmetrical triacetate or dilaurate derivatives.

Application
Selection Property
Validation Focus
Depot prodrug research (IM/subcutaneous)
Differential deprotection (laurate + acetoxymethyl)
Hydrolysis resistance in tissue homogenate models
Topical skin permeation research
Sebaceous lipid affinity (C12 laurate)
Percutaneous absorption profile in skin models
Lipid nanoparticle nutritional delivery research
Amphiphilic mixed-ester structure
Interfacial stabilization and emulsification behavior
Regioselective synthesis intermediate
Orthogonal protecting groups
Sequential deprotection and functionalization control
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